2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide
Overview
Description
2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide is a compound belonging to the quinazolinone family, which is known for its diverse range of biological activities. Quinazolinones are fused heterocyclic compounds that have shown significant pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, antihypertensive, bronchodilator, and anticancer activities .
Preparation Methods
The synthesis of 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide typically involves a multistep process. The starting materials, such as 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones, are synthesized from various primary amines. These intermediates are then reacted with 2-phenyl-3,1-benzoxazin-4-one to form the desired quinazolinone derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction.
Chemical Reactions Analysis
2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: Substitution reactions involve the replacement of functional groups on the quinazolinone ring. Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, thiols).
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall formation, ultimately resulting in cell death . Additionally, the compound’s anti-inflammatory and anticancer activities are believed to be mediated through the modulation of various signaling pathways and molecular targets involved in inflammation and cell proliferation .
Comparison with Similar Compounds
2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanehydrazide can be compared with other similar quinazolinone derivatives, such as:
3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one: This compound has shown potent antibacterial activity against Proteus vulgaris and Bacillus subtilis.
3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one: Another derivative with significant antibacterial properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-11(16(22)20-18)21-15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17(21)23/h2-11H,18H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCBHFUZGPPPMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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